molecular formula C6H6N2S B7762434 pyridine-3-carboximidothioic acid

pyridine-3-carboximidothioic acid

Cat. No.: B7762434
M. Wt: 138.19 g/mol
InChI Key: XQWBMZWDJAZPPX-UHFFFAOYSA-N
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Description

The compound with the identifier “pyridine-3-carboximidothioic acid” is known as trimethylsulfoxonium iodide. This compound is a sulfoxonium salt and is used primarily in organic synthesis. It is known for its role in generating dimethyloxosulfonium methylide, which is a useful reagent in the preparation of epoxides .

Preparation Methods

Trimethylsulfoxonium iodide can be synthesized through the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:

(CH3)2SO+CH3I(CH3)3SO+I(CH_3)_2SO + CH_3I \rightarrow (CH_3)_3SO^+I^- (CH3​)2​SO+CH3​I→(CH3​)3​SO+I−

This reaction typically occurs under mild conditions and results in the formation of trimethylsulfoxonium iodide .

Chemical Reactions Analysis

Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:

Scientific Research Applications

Trimethylsulfoxonium iodide has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly epoxides.

    Chemical Biology: It is used in the study of biological processes that involve sulfoxonium compounds.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.

    Industrial Applications: It is used in the production of various chemicals and materials.

Mechanism of Action

The primary mechanism of action of trimethylsulfoxonium iodide involves its conversion to dimethyloxosulfonium methylide. This conversion occurs through the reaction with a strong base, such as sodium hydride. The resulting dimethyloxosulfonium methylide acts as a methylene-transfer reagent, facilitating the formation of epoxides and other compounds .

Comparison with Similar Compounds

Trimethylsulfoxonium iodide can be compared to other sulfoxonium salts, such as dimethylsulfoxonium chloride and dimethylsulfoxonium bromide. While these compounds share similar chemical properties, trimethylsulfoxonium iodide is unique in its ability to generate dimethyloxosulfonium methylide, making it particularly useful in organic synthesis .

Similar Compounds

  • Dimethylsulfoxonium chloride
  • Dimethylsulfoxonium bromide
  • Dimethylsulfoxonium fluoride

These compounds are similar in structure and reactivity but differ in their specific applications and reactivity profiles .

Properties

IUPAC Name

pyridine-3-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWBMZWDJAZPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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